
Fmoc-ME(4-CL-phe)-OH
Overview
Description
Fmoc-ME(4-CL-phe)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Fmoc-phenylalanine, which is a commonly used building block in peptide synthesis. Fmoc-ME(4-CL-phe)-OH has unique properties that make it an attractive candidate for use in scientific research.
Scientific Research Applications
Hydrogel Formation and Self-Assembly
Hydrogelation and Self-Assembly
Fluorenylmethoxycarbonyl (Fmoc) protected aromatic amino acids derived from phenylalanine (Phe) exhibit efficient low molecular weight (LMW) hydrogelation properties. These compounds spontaneously self-assemble into fibrils, forming a hydrogel network upon dissolution in water. Modifications at the C-terminal and side chains of these derivatives significantly affect their self-assembly and hydrogelation behavior, with implications for designing optimal amino acid LMW hydrogelators for various applications, including gelation of complex buffered media (Ryan et al., 2011).
Influence of Side-Chain Halogenation
The incorporation of single halogen substituents on the aromatic side-chain of Fmoc-Phe enhances self-assembly into amyloid-like fibrils that promote hydrogelation in aqueous solvents. This indicates that minimal atomic substitutions can significantly tune self-assembly and gelation properties (Ryan et al., 2010).
Nanomaterials and Composite Materials
Silver Nanoclusters in Hydrogels
Fmoc-Phe-OH forms stable, transparent hydrogels utilized to prepare and stabilize fluorescent silver nanoclusters. These nanoclusters exhibit interesting fluorescent properties and are stable for up to 4 months, suggesting potential applications in biotechnology and materials science (Roy & Banerjee, 2011).
Hybrid Nanomaterials
Functionalized single-walled carbon nanotubes (f-SWCNTs) have been incorporated into Fmoc-Phe-OH based hydrogels, creating hybrid materials that combine the mechanical properties of hydrogels with the electrical conductivity of carbon nanotubes. These hybrid hydrogels show improved thermal stability and increased rigidity, highlighting their potential in developing new materials with enhanced properties (Roy & Banerjee, 2012).
Antimicrobial Applications
- Antibacterial Capabilities: Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, exhibit significant antibacterial capabilities. These compounds affect bacterial morphology and can be integrated into resin-based composites to inhibit bacterial growth without impacting the mechanical or optical properties of the materials. This approach offers promising directions for the development of biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).
properties
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJLZWXYPPOHJ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-ME(4-CL-phe)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



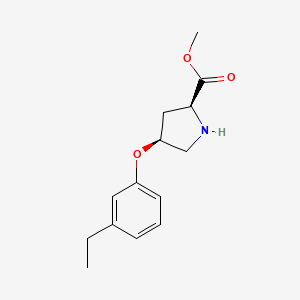
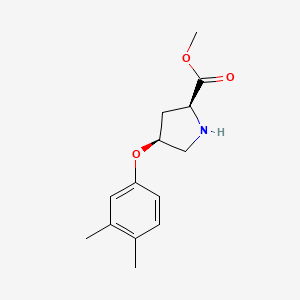

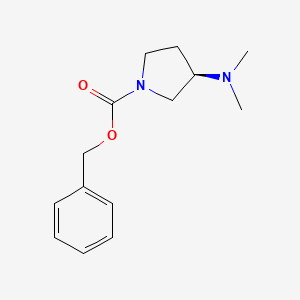
![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)
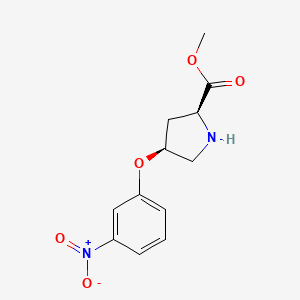
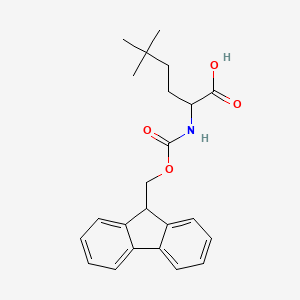

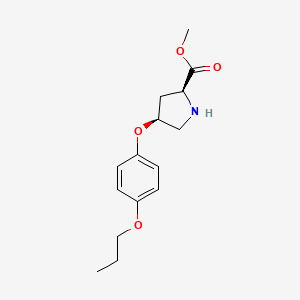
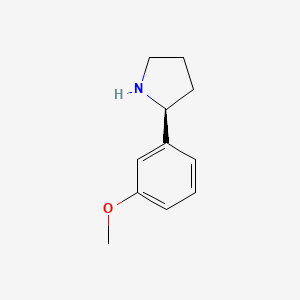
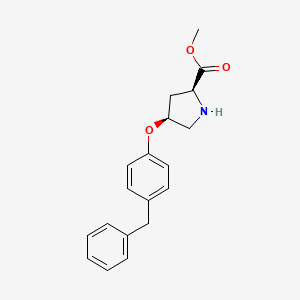
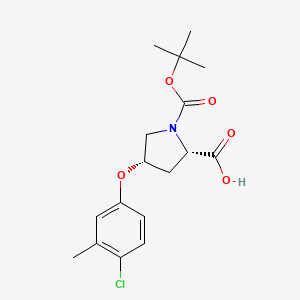

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)